Cas no 1060794-98-0 ((4-Chloro-1H-pyrrolo2,3-bpyridin-3-yl)-acetic Acid)

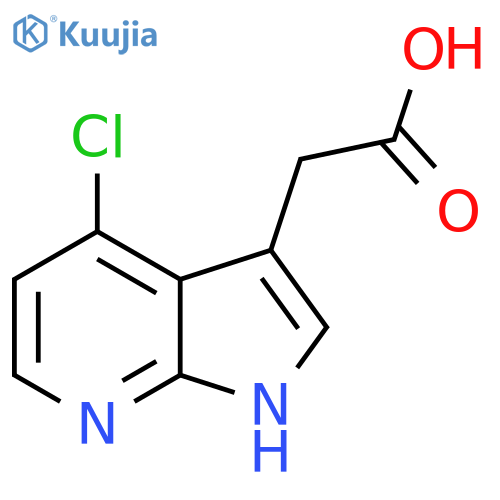

1060794-98-0 structure

商品名:(4-Chloro-1H-pyrrolo2,3-bpyridin-3-yl)-acetic Acid

CAS番号:1060794-98-0

MF:C9H7ClN2O2

メガワット:210.617080926895

MDL:MFCD11100761

CID:5069479

(4-Chloro-1H-pyrrolo2,3-bpyridin-3-yl)-acetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ACETIC ACID

- 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid

- (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid

- 1160AJ

- (4-Chloro-1H-pyrrolo2,3-bpyridin-3-yl)-acetic Acid

-

- MDL: MFCD11100761

- インチ: 1S/C9H7ClN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)

- InChIKey: IZJVHSHRINPQTM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CN=C2C=1C(=CN2)CC(=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 1.4

(4-Chloro-1H-pyrrolo2,3-bpyridin-3-yl)-acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D593416-1g |

2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |

1060794-98-0 | 95% | 1g |

$890 | 2024-06-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0410-1g |

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid |

1060794-98-0 | 97% | 1g |

¥8726.45 | 2025-01-22 | |

| Enamine | EN300-396480-2.5g |

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid |

1060794-98-0 | 2.5g |

$1872.0 | 2023-03-02 | ||

| TRC | C422248-10mg |

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic Acid |

1060794-98-0 | 10mg |

$ 70.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1126130-250mg |

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid |

1060794-98-0 | 95% | 250mg |

$555 | 2024-07-28 | |

| Enamine | EN300-396480-0.25g |

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid |

1060794-98-0 | 0.25g |

$789.0 | 2023-03-02 | ||

| Enamine | EN300-396480-0.1g |

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid |

1060794-98-0 | 0.1g |

$754.0 | 2023-03-02 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0410-100mg |

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid |

1060794-98-0 | 97% | 100mg |

¥2605.69 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0410-50mg |

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid |

1060794-98-0 | 97% | 50mg |

¥1731.3 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411625-1g |

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid |

1060794-98-0 | 95% | 1g |

¥10444.00 | 2024-08-09 |

(4-Chloro-1H-pyrrolo2,3-bpyridin-3-yl)-acetic Acid 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

1060794-98-0 ((4-Chloro-1H-pyrrolo2,3-bpyridin-3-yl)-acetic Acid) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1060794-98-0)(4-Chloro-1H-pyrrolo2,3-bpyridin-3-yl)-acetic Acid

清らかである:99%

はかる:1g

価格 ($):680.0